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Compound of Interest

Compound Name: 2-Amino-N-isopropylacetamide

Cat. No.: B117494 Get Quote

An In-depth Technical Guide to 2-amino-N-
(methylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-amino-N-(methylethyl)acetamide. The information is curated

for professionals in research and development, offering a foundational understanding of this

molecule.

Chemical Identity and Structure
2-amino-N-(methylethyl)acetamide, also known as 2-amino-N-isopropylacetamide or N-

isopropylglycinamide, is a simple amino acid amide derivative. Its core structure consists of a

glycine amino acid where the carboxyl group is converted to an N-isopropyl amide.
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Identifier Value

IUPAC Name 2-amino-N-(1-methylethyl)acetamide

CAS Number 67863-05-2[1]

Molecular Formula C₅H₁₂N₂O[1]

Molecular Weight 116.16 g/mol [1]

Canonical SMILES CC(C)NC(=O)CN

InChI Key LKCKUYRPMPUHTD-UHFFFAOYSA-N

Physicochemical Properties
Experimental data for 2-amino-N-(methylethyl)acetamide is limited. The following table

summarizes available experimental and predicted data for the target compound and its close

structural analogs.
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Property Value Notes

Melting Point Not available
Data for the hydrochloride salt

is not available.

Boiling Point

199.7 °C at 760 mmHg

(Predicted for N-

isopropylacetamide)[2]

Experimental data for the

target molecule is not

available.

Solubility

Slightly soluble in water;

Soluble in most organic

solvents.[3]

General solubility profile for

related amides.

pKa
16.31 ± 0.46 (Predicted for N-

isopropylacetamide)[4]

This predicted value is for the

amide proton and does not

reflect the basicity of the

primary amine. The pKa of the

primary amino group is

expected to be in the range of

9-10, typical for primary

amines.

LogP
0.92 (Predicted for N-

isopropylacetamide)
A measure of lipophilicity.

Spectral Data
A 13C NMR spectrum for 2-amino-N-(methylethyl)acetamide has been reported.

¹³C NMR (CDCl₃): Chemical shift data is available, providing confirmation of the carbon

skeleton.

No experimental ¹H NMR, mass spectrometry, or IR spectroscopy data for the free base were

found in the public domain. However, spectral data for related compounds such as N-(2-

aminoethyl)acetamide are available and can provide comparative insights.[5]

Experimental Protocols: Synthesis
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The synthesis of 2-amino-N-(methylethyl)acetamide can be achieved through several

established methods for amide bond formation. Two common strategies are outlined below.

Amide Coupling of a Protected Glycine with
Isopropylamine
This is a widely used method in peptide synthesis and can be adapted for this molecule. The

amino group of glycine is first protected, then the carboxylic acid is activated and reacted with

isopropylamine, followed by deprotection.

Workflow:

Glycine N-Protected Glycine
(e.g., Boc-Gly-OH)

Protection Activated Ester
(e.g., HOBt/DCC)

Activation

Protected
2-amino-N-isopropylacetamide

2-amino-N-
(methylethyl)acetamide

Deprotection

Isopropylamine
Coupling

Deprotection
(e.g., TFA)

Click to download full resolution via product page

Amide coupling synthesis workflow.

Detailed Methodology (General Protocol):

Protection: To a solution of glycine in a suitable solvent (e.g., a mixture of water and an

organic solvent like dioxane), add a protecting group reagent such as di-tert-butyl

dicarbonate (Boc₂O) and a base (e.g., sodium hydroxide) at 0 °C. Stir the reaction mixture at

room temperature until the reaction is complete (monitored by TLC). Acidify the solution and

extract the N-Boc-glycine.

Coupling: Dissolve N-Boc-glycine, a coupling agent (e.g., 1-hydroxybenzotriazole, HOBt),

and a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in an anhydrous aprotic
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solvent (e.g., dichloromethane or DMF) at 0 °C. Add isopropylamine to the mixture and stir at

room temperature overnight.

Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the

filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate

and concentrate under reduced pressure. Purify the crude product by column

chromatography.

Deprotection: Dissolve the protected amide in a suitable solvent (e.g., dichloromethane) and

add a deprotecting agent (e.g., trifluoroacetic acid, TFA). Stir at room temperature until the

reaction is complete. Remove the solvent and excess acid under reduced pressure. The final

product can be isolated as a salt or neutralized to obtain the free base.

Nucleophilic Substitution of a Haloacetamide
This two-step approach involves the initial synthesis of an N-isopropyl haloacetamide, followed

by a nucleophilic substitution with an amine source.

Workflow:

Isopropylamine

2-chloro-N-
isopropylacetamide

Chloroacetyl chloride
Acylation

2-amino-N-
(methylethyl)acetamideAmine Source

(e.g., Ammonia, NaN3)
Substitution
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Nucleophilic substitution synthesis workflow.

Detailed Methodology (General Protocol):

Synthesis of 2-chloro-N-isopropylacetamide: To a solution of isopropylamine and a base

(e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C,
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add chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature for several

hours. Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and

concentrate to obtain the crude 2-chloro-N-isopropylacetamide, which can be purified by

recrystallization or chromatography.

Amination: The 2-chloro-N-isopropylacetamide is then reacted with a source of ammonia,

such as a solution of ammonia in an alcohol, or by using a protected amine equivalent like

sodium azide followed by reduction. For direct amination, the chloroacetamide is dissolved in

a solvent like ethanol, and a concentrated solution of ammonia is added. The reaction is

typically heated in a sealed vessel. After completion, the solvent is removed, and the product

is isolated and purified.

Potential Biological Activities
While no specific biological studies on 2-amino-N-(methylethyl)acetamide have been found, the

broader class of N-substituted 2-aminoacetamides has been investigated for various biological

activities.

Antimicrobial and Antiprotozoal Activities: Several studies have reported the synthesis and

evaluation of N-substituted aminoacetamides as potential antimicrobial and antiprotozoal

agents. These compounds have shown activity against various bacterial and parasitic

strains.[3][6] The structural similarity of 2-amino-N-(methylethyl)acetamide to these active

compounds suggests that it could be a candidate for antimicrobial screening programs.

Small amino acid amides, in general, are being explored as antimicrobial agents.

Cytotoxicity: The cytotoxicity of related compounds has been evaluated against various cell

lines. For instance, some studies on poly(N-isopropyl acrylamide) have explored its

biocompatibility and cytotoxicity. Any potential therapeutic application of 2-amino-N-

(methylethyl)acetamide would require thorough cytotoxicity profiling.

It is important to note that these are potential areas of investigation based on the activity of

structurally related molecules, and specific biological data for 2-amino-N-

(methylethyl)acetamide is not yet available.

Conclusion
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2-amino-N-(methylethyl)acetamide is a small, synthetically accessible molecule. While a

complete experimental profile of its physicochemical properties is not yet available, this guide

provides a summary of the known information and outlines reliable methods for its synthesis.

The biological activities of related compounds suggest that it may be a valuable scaffold for

further investigation in drug discovery, particularly in the area of antimicrobial research. Further

studies are warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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